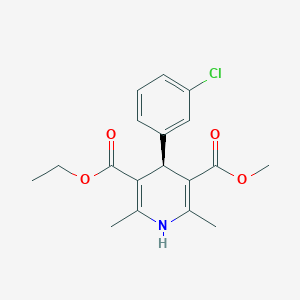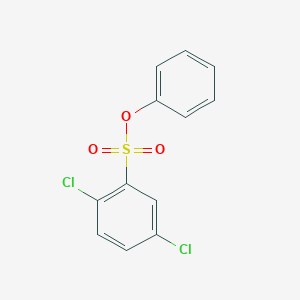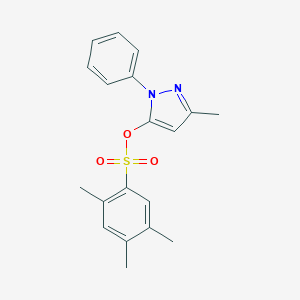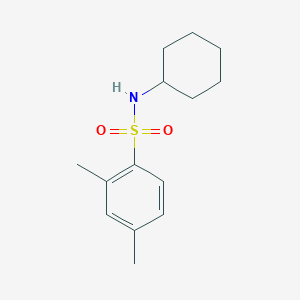![molecular formula C15H16N2O4S B280711 N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide is a sulfonic acid derivative and a member of naphthalenes.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
Research on N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide derivatives has shown promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, new zinc phthalocyanine compounds substituted with similar benzenesulfonamide derivative groups have been found to exhibit high singlet oxygen quantum yield, which is essential for effective photodynamic therapy in cancer treatment. Their properties as photosensitizers in PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, make them potentially valuable for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity and Potential Anticancer Agents
Several studies have focused on the synthesis and evaluation of derivatives related to this compound for their antiproliferative activities. For example, a study on novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents demonstrated significant activity against various cancer cell lines, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).
Molecular Structure and Gene Expression Studies in Antitumor Applications
Structure and gene expression relationship studies of antitumor sulfonamides, including derivatives similar to this compound, have been conducted. These studies have illuminated essential pharmacophore structures and drug-sensitive cellular pathways, contributing to the development of novel oncolytic small molecules (Owa et al., 2002).
Propiedades
Fórmula molecular |
C15H16N2O4S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-17-12-6-7-13(22(19,20)16-8-9-21-2)10-4-3-5-11(14(10)12)15(17)18/h3-7,16H,8-9H2,1-2H3 |
Clave InChI |
WGVIVONLYOPDGA-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCOC)C=CC=C3C1=O |
SMILES canónico |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCOC)C=CC=C3C1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)


![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
